[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride
CAS No.: 1484954-88-2
Cat. No.: VC12029402
Molecular Formula: C8H15ClO4S
Molecular Weight: 242.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1484954-88-2 |
|---|---|
| Molecular Formula | C8H15ClO4S |
| Molecular Weight | 242.72 g/mol |
| IUPAC Name | [4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride |
| Standard InChI | InChI=1S/C8H15ClO4S/c1-12-6-8(7-14(9,10)11)2-4-13-5-3-8/h2-7H2,1H3 |
| Standard InChI Key | PJKDHABGPCLSEK-UHFFFAOYSA-N |
| SMILES | COCC1(CCOCC1)CS(=O)(=O)Cl |
| Canonical SMILES | COCC1(CCOCC1)CS(=O)(=O)Cl |
Introduction
Synthesis and Applications
The synthesis of [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride typically involves the reaction of an appropriate oxan derivative with methanesulfonyl chloride or a similar sulfonylating agent. This compound can be used in various chemical reactions, such as nucleophilic substitution, to introduce the oxan-4-yl group into other molecules.
Potential Applications:
-
Organic Synthesis: As a building block for complex molecules.
-
Pharmaceuticals: Could be used in the synthesis of drug candidates due to its functional groups.
-
Materials Science: Might be involved in creating polymers or other materials with specific properties.
Research Findings and Challenges
While specific research findings on [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride are scarce, related compounds have shown promise in various fields. For instance, sulfonyl chlorides are known for their reactivity and are often used in the synthesis of sulfonamides, which have biological activities such as enzyme inhibition.
Challenges:
-
Limited Literature: There is a lack of detailed studies specifically on this compound.
-
Toxicity and Safety: As with many chemical reagents, handling requires caution due to potential hazards.
Comparison with Similar Compounds
Similar compounds, such as (4-methoxyoxan-4-yl)methanesulfonyl chloride (CAS No. 1783946-02-0), share structural similarities and likely have comparable reactivity profiles. These compounds are used in organic synthesis and may have applications in pharmaceutical or materials chemistry.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| (4-methoxyoxan-4-yl)methanesulfonyl chloride | 1783946-02-0 | C7H13ClO4S | 228.69 |
| [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride | 1484954-88-2 | Not explicitly stated | Estimated |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume